葡萄糖基乙醇酸

描述

Glucosylglycolaldehyde, based on its name, is a compound that may contain a glucose unit and a glycolaldehyde unit. Glycolaldehyde is the simplest sugar molecule . Glucosides, which generally exist as white crystals, exhibit typical glycol-based structures .

Synthesis Analysis

Glycosides, which glucosylglycolaldehyde might be a part of, are mainly obtained by direct extraction from plants, chemical synthesis, and enzymatic synthesis . Enzymatic synthesis converts substrates into products using enzymes as catalysts .科学研究应用

Synthesis of 2,3-Dihydrofurans

Glucosylglycolaldehyde, also known as glycolaldehyde, is used in organic synthesis, particularly in the synthesis of 2,3-dihydrofurans . A three-component reaction of glycolaldehyde, indole, and a 1,3-dicarbonyl compound is developed to synthesize a class of 3-(indol-3-yl)-2,3-dihydrofurans .

Enzymatic Synthesis of Glycosyl Compounds

Glucosylglycolaldehyde plays a crucial role in the enzymatic synthesis of glycosyl compounds . Enzymatic synthesis converts substrates into products using enzymes as catalysts . Glucoside compounds, synthesized through this process, have garnered significant attention in the medical, cosmetics, and food industries due to their diverse pharmaceutical properties, biological activities, and stable application characteristics .

Precursor of Advanced Glycation End Products (AGEs)

Glucosylglycolaldehyde is a precursor of advanced glycation end products (AGEs) . AGEs are proteins or lipids that become glycated after exposure to sugars, and they are implicated in several age-related chronic diseases, such as cardiovascular disease, diabetes, and Alzheimer’s disease .

Biomass-Derived Chemical Compound

Glucosylglycolaldehyde is a biomass-derived chemical compound available from cellulose or glucose . It has potential applications in the development of bio-based materials and fuels .

Development of Deep Eutectic Solvents (DES)

Glucosylglycolaldehyde is used in the development of deep eutectic solvents (DES) . DES are a type of ionic liquid with remarkable solvating properties, and they are used in a variety of chemical processes .

Production of Value-Added Chemicals

Glucosylglycolaldehyde can be transformed into value-added chemicals . This opens up new possibilities for the utilization of this compound in various industrial applications .

作用机制

Target of Action

Glucosylglycolaldehyde (GA) primarily targets the β-Glucosidases . β-Glucosidases are enzymes that hydrolyze glycosidic bonds to release nonreducing terminal glucosyl residues from glycosides and oligosaccharides . They play essential roles in various biological functions, including biomass conversion in microorganisms, breakdown of glycolipids and exogenous glucosides in animals, and defense, phytohormone conjugate activation, and scent release in plants .

Mode of Action

It is known that ga is a metabolic precursor of several advanced glycation end products (ages) . AGEs are formed through a non-enzymatic reaction between reducing sugars and amino structures in amino acids, proteins, phospholipids, or DNA . Glyoxal, GA, and methylglyoxal are potential intermediates for the formation of AGE structures such as Nω- (carboxymethyl)lysine (CML) .

Biochemical Pathways

GA is involved in the glycolysis/gluconeogenesis pathway . Glycolysis is the anerobic conversion of glucose to pyruvic acid . It provides the cell with ATP under anerobic conditions and also supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .

Pharmacokinetics

It is known that ga is a metabolic precursor of several ages

Result of Action

The molecular and cellular effects of GA’s action are primarily related to its role as a precursor of AGEs . AGEs can disrupt insulin signaling and glucose uptake, potentially exacerbating conditions such as obesity, arteriosclerosis, cardiovascular disease, and diabetes .

Action Environment

The action, efficacy, and stability of GA can be influenced by various environmental factors. For example, the effects of GA can vary based on food and cooking methods . .

属性

IUPAC Name |

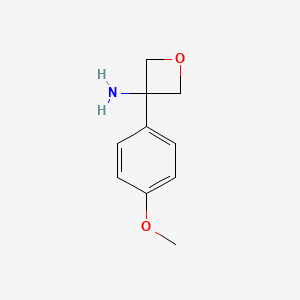

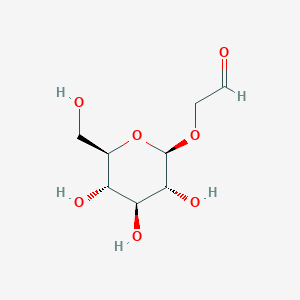

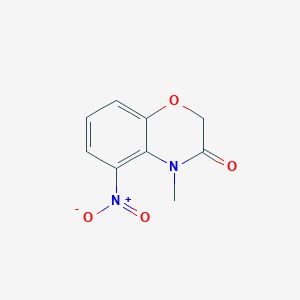

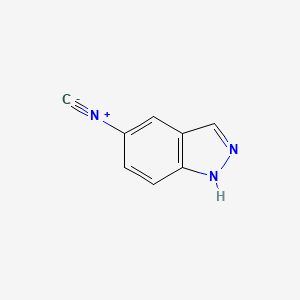

2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O7/c9-1-2-14-8-7(13)6(12)5(11)4(3-10)15-8/h1,4-8,10-13H,2-3H2/t4-,5-,6+,7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYFEBYWGWYNTO-JAJWTYFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)OC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glucosylglycolaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one](/img/structure/B3039774.png)

![Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B3039790.png)